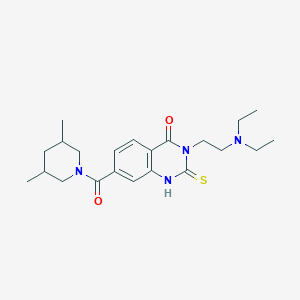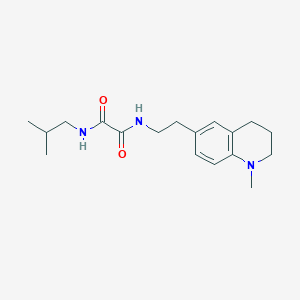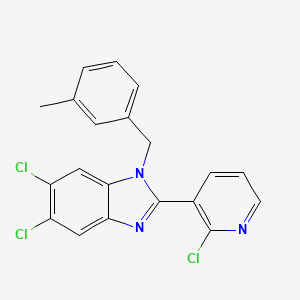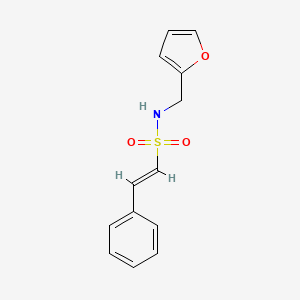![molecular formula C24H19NO5 B2968261 N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-phenoxyacetamide CAS No. 824955-79-5](/img/structure/B2968261.png)
N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-phenoxyacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-phenoxyacetamide, also known as MB-PAPA, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic properties.
Scientific Research Applications
Antimicrobial and Antimalarial Activity
Compounds with benzofuran moieties, similar to the core structure of N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-phenoxyacetamide, have been synthesized and evaluated for their antimicrobial activities. For instance, novel benzothiazole-substituted β-lactam hybrids demonstrated moderate antimicrobial activities against a range of bacterial strains, showcasing the potential of these compounds in developing new antimicrobial agents (Alborz et al., 2018). This suggests that structurally similar compounds could be explored for their antimicrobial potential.
Environmental Remediation
Research on phenoxyacetic and benzoic acid herbicides highlights the environmental persistence and challenges associated with their removal from wastewater. A study on membrane bioreactor (MBR) technology for the treatment of these herbicides demonstrated efficient degradation, suggesting that compounds with phenoxyacetamide moieties might also be subjects of environmental fate and remediation studies (Ghoshdastidar & Tong, 2013).
Organic Synthesis and Photoreactivity
The photolysis of aryloxyacetones, which bear resemblance to the compound , leads to the formation of benzofurans and phenols, indicating the potential utility of these reactions in synthesizing complex organic molecules or studying reaction mechanisms (Dirania & Hill, 1966).
Anticancer Potential
Studies on dihydrobenzofuran lignans, which share structural features with benzofuran-containing compounds, have shown potential antitumor activity, particularly by inhibiting tubulin polymerization. This indicates a promising avenue for the development of new antitumor agents based on the benzofuran scaffold (Pieters et al., 1999).
properties
IUPAC Name |
N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO5/c1-28-18-11-7-8-16(14-18)23(27)24-22(19-12-5-6-13-20(19)30-24)25-21(26)15-29-17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJQVOYMOGDNUHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-methoxybenzoyl)-1-benzofuran-3-yl]-2-phenoxyacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-(3-chloro-4-methylphenyl)-1-methyl-3-(3-phenylpropyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2968186.png)
![4-[[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]methyl]-1-methylpyrrolidin-2-one](/img/structure/B2968187.png)
![2-[2-(Trifluoromethyl)benzamido]benzamide](/img/structure/B2968188.png)
![N-[1-(5-methyl-1,2-oxazole-3-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2968189.png)




![N-[2-(trifluoromethyl)phenyl]-N'-(2,2,4-trimethyl-2,3-dihydro-1-benzofuran-7-yl)urea](/img/structure/B2968197.png)

![(2-Chloropyridin-4-yl)-[4-[(4-fluorophenyl)methyl]-1,4-diazepan-1-yl]methanone](/img/structure/B2968199.png)
![4-((4-methylpiperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2968201.png)